molecular formula C10H15NO3 B1480573 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid CAS No. 2092803-71-7

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

Cat. No.: B1480573
CAS No.: 2092803-71-7
M. Wt: 197.23 g/mol
InChI Key: XNOWUQASBFMFRQ-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as pyrrolo [1,2-a]indoles, has been a topic of interest in recent years . One of the most efficient methods of synthesis involves N-acyliminium cyclization . The synthesis of polycyclic compounds with a novel, isoxazolo [5’,4’:3,4]pyrrolo [1,2-a]azepine core, has been achieved by the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Stemona alkaloids, is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cyclization of the N-acyliminium cation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using nuclear magnetic resonance data .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Research has been conducted on the synthesis of derivatives like 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, highlighting their potential as anti-inflammatory and analgesic agents. These studies include quantitative structure-activity relationship (QSAR) analyses to understand the compounds' pharmacological potencies (Muchowski et al., 1985).

Chemical Synthesis and Cyclization Modes

  • Investigations into the chemical synthesis of pyrrolo-azepine scaffolds have provided insights into parallel synthesis techniques for creating diverse chemical arrays, offering a foundation for further pharmacological studies (Piras et al., 2008).
  • Temperature-dependent cyclization modes have been discovered during attempts to construct specific azepine derivatives, showcasing the influence of reaction conditions on the outcomes of synthetic pathways (Nayak et al., 2017).

Antimicrobial Activity

  • Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and evaluated for their antimicrobial activities, demonstrating a range of effects against various bacterial and fungal strains. This research highlights the potential of these compounds in addressing antibiotic resistance (Demchenko et al., 2021).

Future Directions

Future research could focus on the synthesis of new compounds with the pyrrolo [1,2-a]azepine nucleus, given their wide range of biological activities . Further studies are also needed to understand the mechanism of action of these compounds .

Mechanism of Action

Target of Action

The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.

Biochemical Analysis

Biochemical Properties

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s interactions with proteins can affect protein folding, stability, and function, leading to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, affecting the biochemical pathways they control. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in metabolism can affect energy production, biosynthesis, and other essential cellular functions. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting the biochemical processes it regulates .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria can affect energy production and metabolic processes .

Properties

IUPAC Name

5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWUQASBFMFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN2C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 2
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 3
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 4
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 5
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 6
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

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